
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce halogenated or nitrated isoquinolinones.
科学研究应用
Chemistry
In chemistry, 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, isoquinolinones are known for their potential therapeutic properties. They have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial activities.
Medicine
In medicine, derivatives of isoquinolinones are explored for their potential use as pharmaceuticals. They may act on various biological targets, including enzymes and receptors, to exert therapeutic effects.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes, due to their stable and versatile chemical structure.
作用机制
The mechanism of action of 3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
Quinoline: Another heterocyclic compound with similar structural features.
Isoquinoline: A close relative with a similar core structure but different functional groups.
Quinazolinone: Shares some structural similarities and is also studied for its biological activities.
Uniqueness
3(2H)-Isoquinolinone, 1,4-dihydro-1,2-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups. This gives it distinct chemical and biological properties compared to other isoquinolinones and related compounds.
属性
CAS 编号 |
59443-66-2 |
|---|---|
分子式 |
C21H17NO |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1,2-diphenyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C21H17NO/c23-20-15-17-11-7-8-14-19(17)21(16-9-3-1-4-10-16)22(20)18-12-5-2-6-13-18/h1-14,21H,15H2 |
InChI 键 |
XPJZAHMFFRHJTE-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


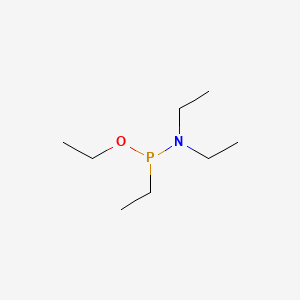
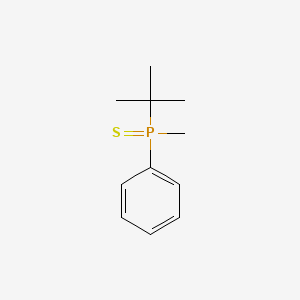




![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
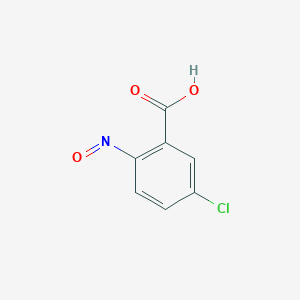
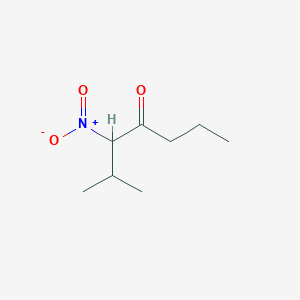
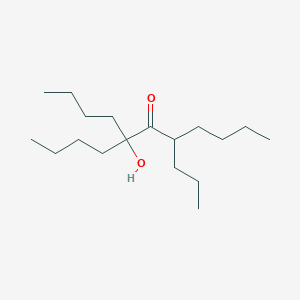
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
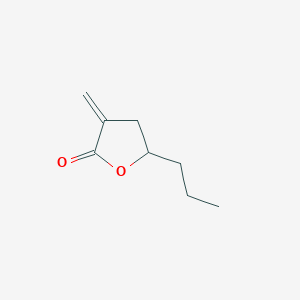
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
